2-(4-(4,4-Bis-(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxamide
Overview
Description
2-(4-(4,4-Bis-(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyridinecarboxamide group and a bis-(4-fluorophenyl)butyl moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4,4-Bis-(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under controlled conditions.
Introduction of the Bis-(4-fluorophenyl)butyl Group: This step involves the alkylation of the piperazine ring using a suitable alkylating agent, such as 4,4-bis-(4-fluorophenyl)butyl bromide.
Attachment of the Pyridinecarboxamide Group: The final step involves the coupling of the functionalized piperazine with a pyridinecarboxamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4,4-Bis-(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
2-(4-(4,4-Bis-(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-(4,4-Bis-(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[4,4-Bis(4-fluorophenyl)butyl]-4-(2,4-difluorophenoxy)-1,2,3,6-tetrahydropyridine
- 1-[4,4-Bis(4-fluorophenyl)butyl]-4,4-bis(phenylsulfanyl)piperidine hydrochloride
Uniqueness
2-(4-(4,4-Bis-(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[4-[4-(3-fluorophenyl)-4-(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F2N3O2.ClH/c1-34-27(33)25-7-3-13-30-26(25)32-17-15-31(16-18-32)14-4-8-24(20-9-11-22(28)12-10-20)21-5-2-6-23(29)19-21;/h2-3,5-7,9-13,19,24H,4,8,14-18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINUPTNDIYPGBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC(=CC=C4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClF2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933990 | |
Record name | Methyl 2-{4-[4-(3-fluorophenyl)-4-(4-fluorophenyl)butyl]piperazin-1-yl}pyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150527-35-8 | |
Record name | FG 5865 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150527358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-{4-[4-(3-fluorophenyl)-4-(4-fluorophenyl)butyl]piperazin-1-yl}pyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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